Glycine-15N

Descripción general

Descripción

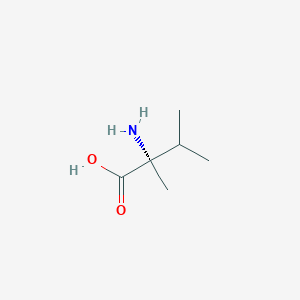

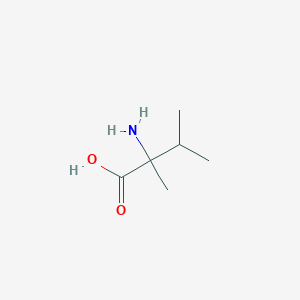

Glycine-15N is the 15N-labeled version of Glycine . Glycine is a non-essential amino acid used for both NMR-based and MS-based studies . It can be used as a tracer to measure protein turnover and to study protein structure and dynamics among other applications .

Synthesis Analysis

The synthesis of this compound involves a nitrogen replacement process that directly incorporates the 15N atom of this compound into anilines . This process involves a Csp2–N bond cleavage of anilines driven by dearomatization and a Csp3–N bond cleavage of this compound driven by aromatization . A variety of 15N-labeled aromatic heterocycles can be prepared via this process . Another method for 15N-isotope-labeled glycine synthesis involves the amination of alpha-haloacids, using carboxylic chloroacetic acid and labeled aqueous ammonia (15NH3) .

Molecular Structure Analysis

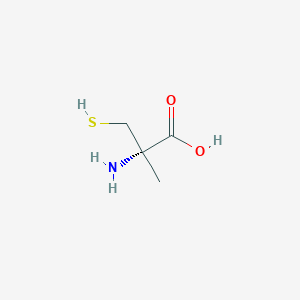

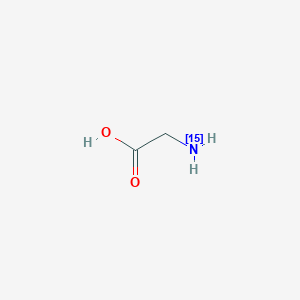

The molecular formula of this compound is C2H5NO2 . The average mass is 76.060 Da and the monoisotopic mass is 76.029060 Da .

Chemical Reactions Analysis

This compound can be incorporated into anilines through a nitrogen replacement process . This process involves a Csp2–N bond cleavage of anilines driven by dearomatization and a Csp3–N bond cleavage of this compound driven by aromatization . A variety of 15N-labeled aromatic heterocycles can be prepared via this process .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 76.06 g/mol, a density of 1.3±0.1 g/cm3, and an index of refraction of 1.461 . The molar refractivity is 16.4±0.3 cm3, the polarizability is 6.5±0.5 10-24 cm3, the surface tension is 54.4±3.0 dyne/cm, and the molar volume is 59.9±3.0 cm3 .

Mecanismo De Acción

Target of Action

Glycine-15N, a 15N-labeled form of the amino acid glycine, primarily targets the central nervous system (CNS) where it acts as an inhibitory neurotransmitter . It also acts as a co-agonist along with glutamate, facilitating an excitatory potential at the glutaminergic N-methyl-D-aspartic acid (NMDA) receptors .

Mode of Action

this compound interacts with its targets by binding to specific receptor sites. In the CNS, it binds to glycine receptors, causing an influx of chloride ions into the neuron. This hyperpolarizes the neuron, making it less likely to fire and thus exerting an inhibitory effect . When acting as a co-agonist with glutamate, this compound binds to a separate site on the NMDA receptor, enhancing the receptor’s response to glutamate .

Biochemical Pathways

this compound is involved in several biochemical pathways. The most significant of these is the glycine cleavage system (GCS), a major pathway for glycine degradation . The GCS initiates glycine degradation to form ammonia and CO2 . This compound can also be used as a tracer to measure protein turnover and to study protein structure and dynamics .

Result of Action

The action of this compound at its target sites results in various molecular and cellular effects. In the CNS, its inhibitory action helps to balance the excitatory signals, contributing to normal neural function . Its role as a co-agonist at NMDA receptors is crucial for synaptic plasticity, a key process in learning and memory .

Safety and Hazards

Direcciones Futuras

The future directions of Glycine-15N research could involve further exploration of its synthesis processes , as well as its applications in various fields such as protein turnover measurement and protein structure and dynamics studies . Additionally, the spatial patterns of the mineral-attached SOM controls the spatial distribution of the glycine-derived 13C and 15N could be a potential area of research .

Propiedades

IUPAC Name |

2-(15N)azanylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5NO2/c3-1-2(4)5/h1,3H2,(H,4,5)/i3+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHMQDGOQFOQNFH-LBPDFUHNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C(=O)O)[15NH2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30223265 | |

| Record name | Glycine-15N | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30223265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

76.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7299-33-4 | |

| Record name | Glycine-15N | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007299334 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycine-15N | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30223265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How is Glycine-15N used to study protein turnover?

A1: this compound serves as a valuable tracer for investigating protein turnover in living organisms. [, ] After administering this compound, researchers track its incorporation into newly synthesized proteins over time. [, ] This provides insights into the rates of protein synthesis and degradation in various tissues and under different physiological conditions. [, ]

Q2: Can this compound help understand nitrogen cycling in ecosystems?

A2: Yes, this compound is a valuable tool in ecological research to study nitrogen cycling. Studies have utilized this compound to trace the flow of nitrogen from soil microbes to plants, revealing insights into nutrient competition and the impacts of environmental factors like warming and degradation. [, ]

Q3: How does protein intake affect this compound metabolism in premature infants?

A3: Research indicates that protein intake significantly influences the metabolism of ingested this compound in premature infants. [] At higher protein intakes, the isotope ratio of [ammonia-15N] to [urea-15N] in urine suggests a precursor-product relationship, indicating ammonia as a precursor for urea synthesis. [] This relationship is altered at lower protein intakes, highlighting a shift in nitrogen metabolism. []

Q4: Can this compound be used to study purine synthesis?

A4: Yes, studies demonstrate the application of this compound in examining purine synthesis. By tracking the incorporation of this compound into uric acid, researchers can assess de novo purine synthesis rates in both healthy individuals and those with conditions like gout. []

Q5: What is the molecular formula and weight of this compound?

A5: this compound (C2H4N15O2) has a molecular weight of 79.06 g/mol.

Q6: Are there specific spectroscopic techniques used to analyze this compound?

A6: Yes, mass spectrometry, particularly isotope ratio mass spectrometry, is commonly employed to analyze samples for 15N enrichment following this compound administration. [, , ] Nuclear magnetic resonance (NMR) spectroscopy, especially 15N NMR, is another powerful tool used to study the structure and dynamics of molecules containing this compound. [, ]

Q7: Can you describe a method for synthesizing this compound?

A7: While specific protocols for this compound synthesis may vary, it often involves starting materials already enriched with the 15N isotope. One approach utilizes this compound as a starting point for multistep synthesis pathways, leading to more complex molecules incorporating the 15N label, such as creatine-15N monohydrate. []

Q8: How is this compound incorporated into larger molecules for research purposes?

A8: Researchers can introduce this compound into larger molecules like peptides and proteins through various methods. One approach involves using this compound during solid-phase peptide synthesis, allowing for site-specific labeling. [] Another technique, particularly useful for studying protein dynamics, is amino-acid-type selective isotope labeling, where this compound is incorporated into specific amino acid types within proteins expressed in systems like Baculovirus-infected insect cells. []

Q9: What are some potential future directions for research using this compound?

A9: Future research could explore the use of this compound in areas such as:

Q10: How can this compound facilitate cross-disciplinary research collaborations?

A12: this compound's versatility as a tracer allows it to bridge diverse scientific disciplines. By sharing expertise and resources, researchers from fields like biochemistry, ecology, and medicine can collaborate to address complex scientific challenges. For instance, understanding how climate change influences nitrogen cycling in ecosystems, studied using this compound, can have implications for agriculture and food security. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.